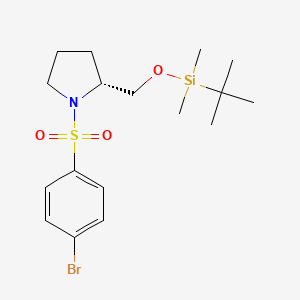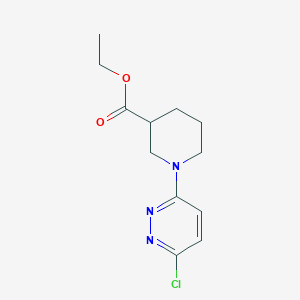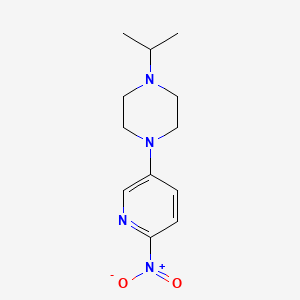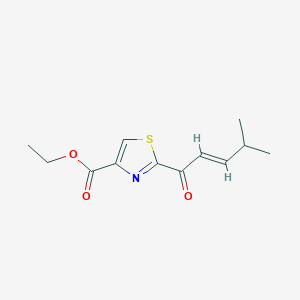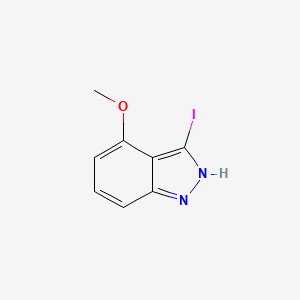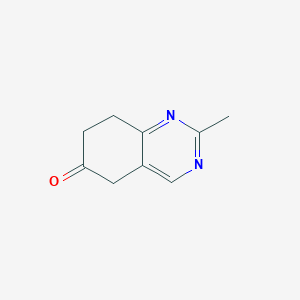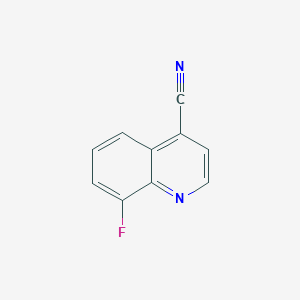
8-Fluoroquinoline-4-carbonitrile
Vue d'ensemble
Description
8-Fluoroquinoline-4-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. It has the molecular formula C10H5FN2 and a molecular weight of 172.16 g/mol. This compound is part of the broader class of fluorinated quinolines, which are known for their significant biological activities and applications in various fields, including medicine and industry .
Méthodes De Préparation
The synthesis of 8-Fluoroquinoline-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with a suitable cyano group donor under specific conditions . Another method includes the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
8-Fluoroquinoline-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the quinoline ring can be substituted by nucleophiles, leading to the formation of different derivatives.
Cyclization and Cycloaddition: These reactions are used to form more complex structures from this compound.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or other metal catalysts.
Common reagents used in these reactions include halogenated compounds, organometallic reagents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Fluoroquinoline-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinolines.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with γ-aminobutyric acid receptors.
Medicine: Fluorinated quinolines, including this compound, are being investigated for their antibacterial, antineoplastic, and antiviral activities.
Industry: The compound is used in the production of liquid crystals and cyanine dyes.
Mécanisme D'action
The mechanism of action of 8-Fluoroquinoline-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can bind to DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria . This binding stabilizes the enzyme-DNA complex, leading to DNA strand breaks and ultimately bacterial cell death . The compound’s ability to inhibit these enzymes makes it a potent antibacterial agent.
Comparaison Avec Des Composés Similaires
8-Fluoroquinoline-4-carbonitrile can be compared with other fluorinated quinolines, such as:
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their biological activity and chemical reactivity . The unique positioning of the fluorine atom in this compound contributes to its distinct properties and applications.
Propriétés
IUPAC Name |
8-fluoroquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAZTKKHFFJFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B6594170.png)
